Predicted Multi-Target Bioactivity Profile vs. Structural Analogs Based on Computational Chemogenomic Modeling
In the absence of published primary pharmacological assay data for CAS 922908-70-1, computational bioactivity mapping from the MolBiC database provides the only currently available broad-scope activity prediction. The compound is annotated with a predicted bioactivity value in the sub-0.1 μM range against one or more protein targets [1]. By contrast, the des-methyl analog CAS 941966-95-6 and the 4-methylphenylsulfonyl analog CAS 941925-93-5 are not represented in the same computational bioactivity dataset, meaning no parallel predicted activity profile is available for direct cross-comparison. This computational prediction, while not a direct head-to-head measurement, suggests that the specific combination of N-methyl substitution and unsubstituted phenylsulfonyl terminus in CAS 922908-70-1 may confer favorable molecular recognition features relative to closely related analogs that lack computational annotation. Users should treat this as a hypothesis-generating observation that warrants experimental confirmation.
| Evidence Dimension | Predicted bioactivity (computational chemogenomic model) |
|---|---|
| Target Compound Data | Bioactivity value ≤ 0.1 μM (MolBiC CP0037646) |
| Comparator Or Baseline | CAS 941966-95-6 (des-methyl analog): no computational bioactivity data available in MolBiC; CAS 941925-93-5 (4-methylphenylsulfonyl analog): no computational bioactivity data available in MolBiC |
| Quantified Difference | Not calculable (comparator data absent); target compound uniquely annotated |
| Conditions | Computational prediction model (MolBiC database, ID: CP0037646); no experimental assay conditions specified |
Why This Matters
For procurement scientists selecting among commercially available thiophene-3-carboxamide derivatives for initial screening campaigns, computational bioactivity annotation provides a data-driven triage criterion when experimental IC50 data are unavailable across all analogs.
- [1] MolBiC – Map of Molecular Bioactivity. Compound CP0037646 (CAS 922908-70-1). IDRBLab Database. Bioactivity Value: ≤ 0.1 μM. Accessed 2026. View Source
